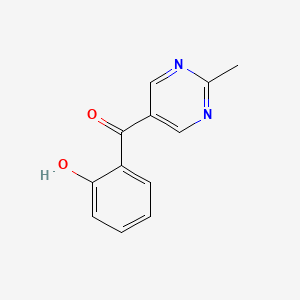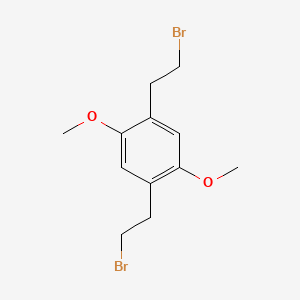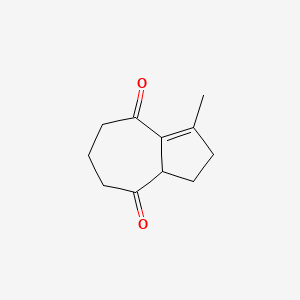
4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl- is a complex organic compound belonging to the azulene family Azulenes are known for their unique structure and vibrant blue color, which is unusual for hydrocarbons
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl- typically involves multi-step organic reactions. Common starting materials might include azulene derivatives, which undergo various chemical transformations such as hydrogenation, oxidation, and methylation. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to optimize the production process.
化学反应分析
Types of Reactions
4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce more saturated azulene derivatives.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl- would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanisms.
相似化合物的比较
Similar Compounds
Similar compounds to 4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl- might include other azulene derivatives, such as:
- 1,4-Dimethylazulene
- 1,2,3,4-Tetrahydroazulene
- Azulene-1,3-dione
属性
CAS 编号 |
62824-24-2 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
3-methyl-1,2,5,6,7,8a-hexahydroazulene-4,8-dione |
InChI |
InChI=1S/C11H14O2/c1-7-5-6-8-9(12)3-2-4-10(13)11(7)8/h8H,2-6H2,1H3 |
InChI 键 |
XARPBSXLEVFEEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(CC1)C(=O)CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


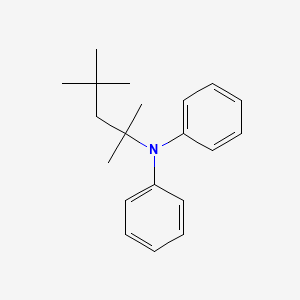
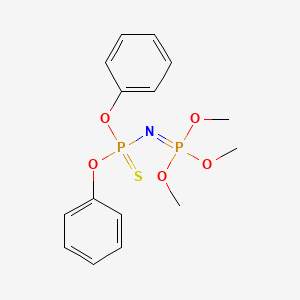
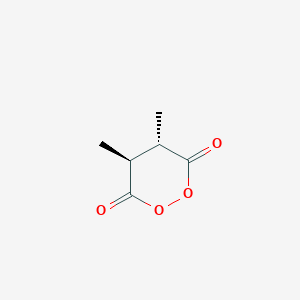
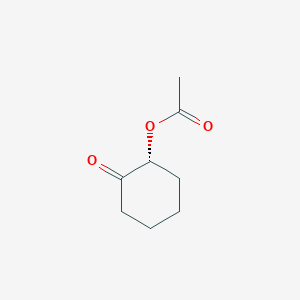

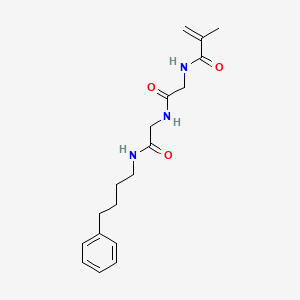
![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
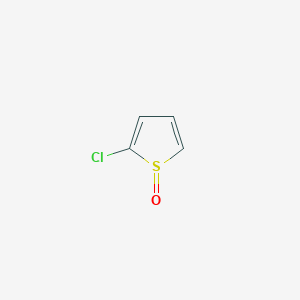
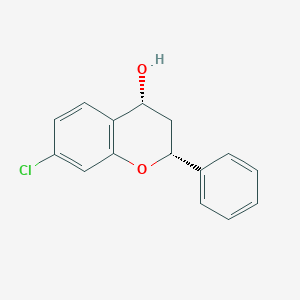
![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)
